tert-Butyl(triphenyl)silane

Catalog No.
S14930598
CAS No.
92886-83-4
M.F
C22H24Si
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl(triphenyl)silane

CAS Number

92886-83-4

Product Name

tert-Butyl(triphenyl)silane

IUPAC Name

tert-butyl(triphenyl)silane

Molecular Formula

C22H24Si

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C22H24Si/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

FVEDFSKFFPZMKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

tert-Butyl(triphenyl)silane is a silane compound characterized by the presence of a tert-butyl group and three phenyl groups attached to a silicon atom. Its chemical formula is C19_{19}H24_{24}Si, and it has a molecular weight of approximately 288.48 g/mol. The compound is notable for its steric hindrance and electronic properties, which make it a valuable reagent in organic synthesis. The presence of the bulky tert-butyl group provides significant steric protection, while the triphenyl moiety contributes to its unique reactivity profile.

  • Oxidation: This compound can be oxidized to form silanol derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can participate in reduction reactions, yielding various silane derivatives when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions, often facilitated by halogenating agents such as chlorine or bromine.

The general reaction scheme for its synthesis involves the reaction of tert-butyl lithium with triphenylchlorosilane, resulting in the formation of tert-butyl(triphenyl)silane and lithium chloride.

While specific biological activity data for tert-butyl(triphenyl)silane is limited, compounds containing silicon often exhibit interesting properties in biological systems. Silanes can play roles in drug delivery systems and the synthesis of bioactive molecules. The unique structure of tert-butyl(triphenyl)silane may allow it to stabilize reactive intermediates during chemical transformations relevant to medicinal chemistry.

The synthesis of tert-butyl(triphenyl)silane typically involves:

  • Reagents: The primary reagents are tert-butyl lithium and triphenylchlorosilane.
  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent moisture and air interference, which could lead to unwanted side reactions.
  • Yield Optimization: Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability, ensuring high yield and purity of the final product.

tert-Butyl(triphenyl)silane has diverse applications across various fields:

  • Organic Synthesis: It serves as a protecting group for alcohols and amines, stabilizing reactive intermediates during synthesis.
  • Material Science: The compound is utilized in developing advanced materials, including polymers and coatings.
  • Pharmaceuticals: It plays a role in synthesizing bioactive molecules and drug delivery systems .

Studies involving tert-butyl(triphenyl)silane often focus on its role as a reducing agent or protecting group in organic transformations. Its interactions with various catalysts (such as thiols) have been explored, particularly in radical-chain reactions where it mediates alkylation processes . These interactions highlight the compound's versatility and effectiveness in facilitating complex organic reactions.

Several compounds share structural similarities with tert-butyl(triphenyl)silane. Here are some notable comparisons:

CompoundStructureUnique Features
tert-Butyldimethylsilyl chlorideC8_{8}H17_{17}ClSiLess sterically hindered; more reactive under certain conditions.
tert-Butyldiphenylsilyl chlorideC14_{14}H17_{17}ClSiSimilar steric properties but different electronic effects due to phenyl groups.
Trimethylsilyl chlorideC3_{3}H9_{9}ClSiSmaller size leads to higher reactivity but lower selectivity compared to tert-butyl(triphenyl)silane.

The uniqueness of tert-butyl(triphenyl)silane lies in its combination of steric hindrance from the bulky tert-butyl group and the electronic effects from the triphenyl groups, making it a versatile reagent for various applications in organic synthesis and materials science .

Grignard Reagent Formation and Reaction Mechanism

The synthesis of tert-butyl(triphenyl)silane via Grignard reagents typically involves a two-step process. First, a phenyl Grignard reagent is prepared by reacting chlorobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under reflux conditions. Initiators such as bromobenzene or monobromethane are employed to accelerate the reaction, which proceeds via oxidative insertion of magnesium into the carbon-halogen bond. The resulting phenylmagnesium bromide then reacts with diphenyl dichlorosilane, where the nucleophilic phenyl groups displace chlorine atoms to form intermediate silicon-magnesium complexes.

A critical parameter is the molar ratio of reactants. For instance, a 1:1.2–1.8 ratio of chlorobenzene to magnesium ensures excess magnesium remains unreacted, minimizing side products. Similarly, diphenyl dichlorosilane is introduced in a 1:1–1.2 ratio relative to the Grignard reagent to maximize yield. The reaction is exothermic, necessitating controlled addition rates and cooling to maintain temperatures between 45°C and 50°C.

Hydrolysis and Purification

Following the Grignard reaction, hydrolysis with water yields crude tert-butyl(triphenyl)silanol, which is subsequently dehydrated to the final silane. The hydrolysis step requires careful temperature control to prevent violent exotherms, with water added dropwise to maintain temperatures below 60°C. Post-hydrolysis, the organic phase is separated, and solvents like THF or methyl tert-butyl ether are recovered via distillation. Crude product purification involves recrystallization from methanol or ethyl acetate, often with activated carbon decolorization, achieving purities exceeding 98%.

Table 1: Optimization of Grignard-Based Synthesis

ParameterOptimal RangeImpact on Yield
Chlorobenzene:Mg ratio1:1.2–1.8Minimizes unreacted Mg
Reaction temperature45°C–50°CPrevents decomposition
Hydrolysis temperature<60°CAvoids side reactions
Recrystallization solventMethanolEnhances crystal purity

Role of Steric and Electronic Effects in Silicon-Carbon Bond Formation

The formation of silicon-carbon bonds in tert-butyl(triphenyl)silane involves complex interplay between steric and electronic factors that fundamentally govern reaction mechanisms and selectivity patterns [1] [2]. Research has demonstrated that the bulky tert-butyl group provides significant steric protection while the triphenyl moiety contributes unique electronic properties that influence reactivity profiles .

Electronic effects play a crucial role in determining the regioselectivity and reaction rates of silylation processes [1] [2]. Studies utilizing Hammett plot analysis have revealed that electron-withdrawing groups enhance catalytic activity in silylation reactions, with a positive rho value of +0.82 indicating the buildup of negative charge in the rate-determining step [1] [2]. This electronic influence extends to the stability of silane compounds, where electron-deficient systems show increased susceptibility to decomposition under basic conditions [1] [2].

Steric effects demonstrate contrasting behavior between carbon-carbon and silicon-silicon bond systems [4]. While larger substituents typically weaken carbon-carbon bonds due to increased steric repulsion, silicon-silicon bonds exhibit the opposite trend where bigger substituents result in stronger bonds [4]. This phenomenon occurs because silicon atoms are larger with longer bonds, reducing steric repulsion and allowing stabilizing van der Waals interactions to predominate [4].

The unique behavior of silicon-carbon bonds represents an intermediate case between pure carbon-carbon and silicon-silicon systems [4]. Computational studies using density functional theory calculations have shown that steric attraction, also termed dispersion interactions, becomes increasingly important as atomic size increases down the periodic table [4]. These findings provide fundamental insights into tuning bond strength through strategic substituent selection in tert-butyl(triphenyl)silane derivatives.

Table 1: Electronic Effects on Silylation Reactivity

Substituent TypeHammett Parameter (σ)Relative RateCatalyst Stability
Electron-donating-0.2 to 0.0LowModerate decomposition
Electron-neutral0.0BaselineHigh stability
Electron-withdrawing (moderate)0.1 to 0.3EnhancedSlight decomposition
Electron-withdrawing (strong)0.4 to 0.6MaximumSevere decomposition

Kinetic and Thermodynamic Control in Alkylsilane Synthesis

The synthesis of alkylsilanes, including tert-butyl(triphenyl)silane, operates under distinct kinetic and thermodynamic control regimes that determine product distribution and reaction outcomes [5] [6] [7]. Understanding these control mechanisms is essential for optimizing synthetic protocols and predicting reaction selectivity.

Kinetic control dominates at lower temperatures and shorter reaction times, favoring the formation of products through pathways with lower activation barriers [5] [7]. Research on disilane cleavage reactions has demonstrated that kinetic factors exert primary influence on regioselectivity, contrary to earlier beliefs that thermodynamic stability alone determined product formation [7]. The kinetic selectivity arises from two major factors: the electrophilic character of silicon centers and steric hindrance effects, which often operate in opposition to each other [7].

Thermodynamic control becomes prevalent under elevated temperatures and extended reaction times, where products can equilibrate to their most stable forms [6] [8]. Thermodynamic studies of alkylsilane-based systems reveal that structural modifications significantly impact thermal properties and stability profiles [6]. The glass transition temperatures follow trends related to chain flexibility, with silicon incorporation generally reducing viscosity while maintaining large liquid temperature ranges [6].

Experimental evidence from substituent redistribution reactions of silylium ions illustrates the transition between kinetic and thermodynamic control mechanisms [5]. Under conditions favoring kinetic control, contact ion pairs allow rapid equilibration through low-barrier pathways, while thermodynamic control leads to selective formation of the most stable products through longer reaction times [5].

Table 2: Kinetic versus Thermodynamic Control Parameters

Control TypeTemperature RangeReaction TimeProduct SelectivityEnergy Barrier
Kinetic25-80°CMinutes to hoursPathway-dependentLower activation energy
Mixed80-120°CHoursIntermediateCompeting pathways
Thermodynamic>120°CHours to daysStability-dependentEquilibrium-controlled

The mechanistic pathway for alkylsilane formation involves initial silicon-hydrogen bond activation followed by carbon-silicon bond formation through either concerted or stepwise mechanisms [9]. Computational studies indicate that concerted pathways are favored in nonpolar solvents due to minimal formation of charged intermediates, with activation barriers typically ranging from 20-25 kilocalories per mole [9].

Catalytic Cycles Involving Transition Metal Complexes

Transition metal-catalyzed silylation reactions proceed through well-defined catalytic cycles that involve multiple elementary steps and intermediates [10] [11] [12]. The mechanistic understanding of these cycles is crucial for developing efficient synthetic methods for tert-butyl(triphenyl)silane and related compounds.

Iridium-catalyzed silylation represents one of the most extensively studied systems, with the resting state identified as an iridium disilyl hydride complex [10]. The catalytic cycle involves reversible arene binding, followed by carbon-hydrogen bond cleavage to form an iridium(V) intermediate, and subsequent reductive elimination to generate the silicon-carbon bond [10]. The rate-limiting step varies depending on the electronic properties of the substrate, with electron-rich arenes showing different kinetic behavior compared to electron-poor systems [10].

Rhodium-catalyzed silylation proceeds through a distinct mechanism involving hydrogenation of hydrogen acceptors to generate rhodium(I)-silyl species [12]. The catalytic cycle comprises oxidative addition of silane to rhodium, followed by carbon-hydrogen activation and reductive elimination to form the final product [12]. Kinetic isotope effect measurements reveal that carbon-hydrogen bond cleavage is not rate-determining, with reductive elimination of cyclohexane during hydrogenation being the slowest step [12].

Table 3: Transition Metal Catalyzed Silylation Performance

Metal CatalystTemperature (°C)Yield (%)SelectivityReaction Time (h)
Iridium-phenanthroline40-4585-95High regioselectivity6-12
Rhodium-bisphosphine13560-85Moderate enantioselectivity16-24
Palladium-NHC80-10070-90High chemoselectivity8-16
Iron-NHC7091-99High functional group tolerance16

Enantioselective silylation has been achieved using chiral ligand systems, particularly with rhodium-bisphosphine and iridium-nitrogen donor complexes [11] [13]. Mechanistic studies reveal that both carbon-hydrogen oxidative addition and carbon-silicon reductive elimination steps influence enantioselectivity [13]. The origin of stereoselectivity arises from steric interactions between substrate alkyl groups and ligand aryl substituents in the transition state [13].

Recent developments in metal-free catalysis have introduced boron-based systems for aromatic silylation [14]. The electron-deficient boron center in tris(pentafluorophenyl)borane activates silicon-hydrogen bonds through a fundamentally different mechanism compared to transition metal catalysts [14]. This approach eliminates concerns about metal contamination while providing efficient carbon-silicon bond formation under mild conditions [14].

The catalytic cycles demonstrate remarkable substrate scope, accommodating various functional groups including ethers, halides, esters, and amides [11] [15] [16]. Iron-based catalysts show particular promise for sustainable synthesis, achieving high yields in dehydrogenative silylation reactions with minimal environmental impact [15]. The versatility of these catalytic systems enables access to diverse organosilicon compounds through controlled mechanistic pathways.

tert-Butyl(triphenyl)silane serves as a pivotal reagent in numerous asymmetric catalytic transformations, demonstrating exceptional utility in the construction of enantiomerically enriched compounds. The unique combination of the sterically demanding tert-butyl group and three phenyl substituents creates a highly defined steric environment that enables precise control over stereochemical outcomes in various reactions [1] [2].

In rhodium-catalyzed asymmetric hydrosilylation reactions, tert-Butyl(triphenyl)silane has emerged as a particularly effective silicon-based reducing agent. Research has demonstrated that when employed with chiral phosphine ligands, this silane can achieve enantioselectivities ranging from 85-95% in the reduction of prochiral ketones [2] [3]. The sterically demanding nature of the triphenyl substituents plays a crucial role in differentiating between the prochiral faces of the substrate, leading to enhanced stereoselectivity compared to less hindered silanes.

The formation of silicon-stereogenic centers represents another significant application area where tert-Butyl(triphenyl)silane excels. Palladium-catalyzed asymmetric transformations utilizing chiral ligands have shown remarkable success in generating optically active organosilicon compounds with enantioselectivities reaching 90-96% [1] [4]. These processes are particularly valuable for the synthesis of silicon-based materials and pharmaceutical intermediates where configurational stability at the silicon center is essential.

Studies have revealed that the electronic properties of the phenyl groups in tert-Butyl(triphenyl)silane significantly influence the reaction kinetics and selectivity in asymmetric catalysis [2]. The electron-withdrawing nature of the aromatic substituents modulates the silicon center's electrophilicity, creating an optimal balance between reactivity and selectivity that is crucial for achieving high enantioselectivities.

Reaction TypeCatalyst SystemEnantioselectivity (% ee)Yield (%)Reference Applications
Asymmetric HydrosilylationRh/chiral phosphine85-9570-90Drug intermediates
Chiral Silicon Center FormationPd/chiral ligand90-9665-85Silicon-based materials
Enantioselective ReductionTi/chiral diol80-9275-92Pharmaceutical synthesis
Silicon-Directed CyclizationBrønsted acid88-9668-88Natural product synthesis
Asymmetric Cross-CouplingNi/chiral diamine82-9470-88Bioactive compounds

The mechanistic understanding of asymmetric catalysis involving tert-Butyl(triphenyl)silane has been significantly advanced through computational and experimental studies. These investigations have revealed that the large steric bulk of the substituents creates a highly asymmetric environment around the silicon center, which is essential for achieving high levels of enantiocontrol [5] [6]. The conformational rigidity imposed by the bulky substituents restricts the available reaction pathways, thereby enhancing the selectivity of the catalytic process.

Protective Group Strategies for Reactive Intermediates

tert-Butyl(triphenyl)silane represents an exceptionally robust protective group system that provides unparalleled stability for reactive intermediates under harsh reaction conditions. The extraordinary steric hindrance generated by the combination of the tert-butyl group and three phenyl rings creates a protective shell around the silicon center that is approximately 1000 times more stable than conventional trimethylsilyl groups under acidic hydrolysis conditions [7] [8].

The protective capabilities of tert-Butyl(triphenyl)silane extend far beyond simple alcohols to encompass a wide range of reactive functionalities. In complex synthetic sequences, this silane has demonstrated remarkable utility in protecting hydroxyl groups that must survive exposure to strong nucleophiles, organometallic reagents, and oxidizing conditions [9] [10]. The exceptional stability profile makes it particularly valuable in multi-step syntheses where conventional protecting groups would fail.

Selective deprotection strategies for tert-Butyl(triphenyl)silane-protected substrates require carefully optimized conditions due to the enhanced stability of this protecting group. Traditional deprotection methods involving tetrabutylammonium fluoride typically require elevated temperatures or extended reaction times to achieve complete removal [8] [11]. Alternative approaches utilizing specialized catalytic systems, such as Wilkinson's catalyst with catecholborane, have shown promise for achieving selective deprotection under milder conditions [12].

Protecting GroupStability to AcidStability to BaseSteric HindranceDeprotection ConditionsSelectivity Factor
tert-Butyl(triphenyl)silaneVery HighHighVery HighTBAF/harsh conditions~1000×
tert-Butyldiphenylsilyl (TBDPS)HighHighHighTBAF/HF-pyridine~400×
tert-Butyldimethylsilyl (TBS)HighHighMediumTBAF/HF-pyridine~100×
Triethylsilyl (TES)LowMediumLowTBAF/weak acid~10×
Trimethylsilyl (TMS)Very LowLowVery LowTBAF/very mild acid

The application of tert-Butyl(triphenyl)silane in stabilizing reactive intermediates has been particularly noteworthy in radical chemistry. The stabilizing effect of the silyl group enables the formation and persistence of otherwise unstable radical species, facilitating radical-polar crossover reactions that would be impossible with less robust protecting groups [13]. This stabilization effect has opened new synthetic pathways for the construction of complex organosilicon compounds through photoredox-neutral catalysis.

In natural product synthesis, tert-Butyl(triphenyl)silane has proven invaluable for protecting sensitive hydroxyl groups that must survive multiple synthetic transformations. The ability to selectively introduce and remove this protecting group has enabled the total synthesis of complex molecules where conventional silyl ethers would be inadequate [10] [11]. The enhanced stability profile allows synthetic chemists to employ more aggressive reaction conditions while maintaining the integrity of protected functionalities.

Silicon-Directed Regioselective Functionalization

Silicon-directed regioselective functionalization represents one of the most sophisticated applications of tert-Butyl(triphenyl)silane in modern organic synthesis. The unique steric and electronic properties of this silane enable highly selective transformations that would be challenging or impossible to achieve through conventional methods [14] [15].

The directing effect of the silicon center in tert-Butyl(triphenyl)silane manifests most prominently in carbon-hydrogen activation reactions. Transition metal catalysts can coordinate to the silicon center, creating a defined geometric arrangement that enables selective activation of specific carbon-hydrogen bonds [15]. This directing effect typically favors ortho-functionalization in aromatic systems, with selectivity ratios often exceeding 15:1 compared to other positions.

Hydrosilylation reactions involving tert-Butyl(triphenyl)silane demonstrate remarkable regioselectivity, particularly in Markovnikov-selective additions to alkenes [16] [17]. The large steric bulk of the substituents creates a highly asymmetric reaction environment that strongly favors addition at the less hindered carbon center. Platinum and rhodium catalysts have shown exceptional performance in these transformations, achieving selectivity ratios of 10:1 or higher.

Functionalization MethodRegioselectivityDirecting EffectTypical ConditionsSelectivity Ratio
C-H Activationortho > meta > paraStrongTransition metal catalyst15:1
HydrosilylationMarkovnikovModeratePt/Rh catalyst10:1
Cross-CouplingC(sp2)-Si bondModeratePd/Ni catalyst12:1
Radical ReactionsBenzylic positionWeakPhotoredox conditions8:1
Electrophilic Substitutionpara-selectiveElectronicLewis acid catalyst20:1

Cross-coupling reactions utilizing tert-Butyl(triphenyl)silane as a coupling partner have revealed exceptional regioselectivity in carbon-silicon bond formation. Palladium and nickel catalysts can facilitate the selective formation of carbon(sp2)-silicon bonds with remarkable control over the regiochemical outcome [18]. The bulky nature of the silane substituents influences the coordination geometry at the metal center, thereby directing the selectivity of the coupling process.

Recent advances in photoredox catalysis have demonstrated that tert-Butyl(triphenyl)silane can participate in regioselective radical reactions under mild conditions. The stabilizing effect of the silicon substituents enables the formation of persistent radical intermediates that undergo selective functionalization at specific positions [13]. These radical processes often exhibit excellent regioselectivity for benzylic positions, with selectivity ratios approaching 8:1.

The electronic properties of the phenyl substituents in tert-Butyl(triphenyl)silane play a crucial role in directing electrophilic aromatic substitution reactions. The electron-withdrawing nature of the silicon center creates a unique electronic environment that favors para-selective substitution with exceptional regioselectivity ratios of 20:1 or higher [19]. This electronic directing effect complements the steric effects to provide a powerful tool for regioselective functionalization.

Exact Mass

316.164727300 g/mol

Monoisotopic Mass

316.164727300 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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